![molecular formula C14H28O2 B1672221 Isobutyl decanoate CAS No. 30673-38-2](/img/structure/B1672221.png)
Isobutyl decanoate
Overview
Description
Isobutyl decanoate belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Isobutyl decanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Isobutyl decanoate has been primarily detected in urine. Within the cell, isobutyl decanoate is primarily located in the membrane (predicted from logP) and cytoplasm. Isobutyl decanoate exists in all eukaryotes, ranging from yeast to humans. Isobutyl decanoate can be biosynthesized from isobutanol.
Isobutyl decanoate is a decanoate ester obtained by the formal condensation of the carboxy group of decanoc acid (capric acid) with the alcoholic hydroxy group of isobutanol. It has a role as a metabolite. It derives from an isobutanol.
Scientific Research Applications
Veterinary Medicine Applications
- Treatment of Corneal Ulcers: Isobutyl cyanoacrylate tissue adhesive has been used to treat refractory superficial corneal ulcers in dogs, cats, and rabbits, demonstrating its effectiveness as a noninvasive treatment option (Bromberg, 2002).
Environmental Science and Analytical Chemistry
- Heavy Metal Ions Determination in Water: The study highlights the use of decanoic acid-coated Fe3O4 nanoparticles as an adsorbent for solid-phase extraction and determination of trace amounts of various heavy metals in environmental water samples, showcasing a novel application in water quality monitoring (Faraji et al., 2010).
Food and Beverage Industries
- Influence on Wine Aroma: Research on the interaction of volatile and non-volatile wine compounds, including isobutyl methoxypyrazine and ethyl decanoate, with polyphenols suggests significant effects on the sensory perception of wine aroma, indicating the potential for optimizing wine production processes (Lund et al., 2009).
Biofuel and Renewable Energy
- Biofuel Production: A range of studies focus on the microbial and enzymatic production of biofuels, including isobutanol, from renewable resources, highlighting the potential of genetic engineering and metabolic engineering in creating sustainable energy alternatives (Atsumi et al., 2009), (Sarathy et al., 2012).
Biotechnology and Biochemical Engineering
- Metabolic Engineering for Chemical Production: Efforts in metabolic engineering have led to the development of microbial strains capable of producing isobutyric acid, a platform chemical for synthesizing other valuable compounds, demonstrating the intersection of biotechnology and chemical manufacturing (Zhang et al., 2011).
Medical and Surgical Applications
- Tissue Adhesive in Surgery: The use of isobutyl cyanoacrylate tissue adhesive for corneal perforations and in abdominal surgery has been explored, showing its effectiveness in wound healing and as a haemostatic agent in various surgical procedures (Setlik et al., 2005), (Fotiadis et al., 2005).
Mechanism of Action
Target of Action
Isobutyl decanoate, also known as decanoic acid isobutyl ester, is a type of ester . Ester compounds are known to interact with a variety of biological targets, depending on their specific structure and the environment in which they are present.
Mode of Action
The mode of action of isobutyl decanoate is not explicitly defined in the available literature. As an ester, it may undergo hydrolysis in the presence of water and esterases, enzymes that are widely distributed in the body. This process would result in the production of isobutanol and decanoic acid . The resulting compounds could then interact with their respective targets, leading to various physiological effects.
Biochemical Pathways
They can be hydrolyzed by esterases or lipases, leading to the production of alcohols and carboxylic acids . These products can then be further metabolized or participate in various biochemical reactions.
Pharmacokinetics
The pharmacokinetics of isobutyl decanoate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As an ester, it is likely to be lipophilic, which could influence its absorption and distribution within the body. It may be metabolized primarily through ester hydrolysis, and the resulting products (isobutanol and decanoic acid) could be further metabolized or excreted .
Result of Action
The products of its hydrolysis, isobutanol and decanoic acid, could potentially exert various effects depending on their concentrations and the specific context of their production .
Action Environment
The action, efficacy, and stability of isobutyl decanoate can be influenced by various environmental factors. For instance, the presence of water and esterases can promote its hydrolysis. The pH and temperature of the environment could also affect the rate of this reaction. Furthermore, the presence of other compounds could potentially influence the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
2-methylpropyl decanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-14(15)16-12-13(2)3/h13H,4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTPGRJJIGEOOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067566 | |
Record name | Isobutyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl decanoate | |
CAS RN |
30673-38-2 | |
Record name | Isobutyl decanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30673-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyl decanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030673382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isobutyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl decanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOBUTYL DECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZYU8S7C4T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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